2,2-Dimethyl-4-nitrooxybutanoic acid
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Overview
Description
2,2-Dimethyl-4-nitrooxybutanoic acid is an organic compound with the molecular formula C6H11NO5 It is characterized by the presence of a nitrooxy group attached to a butanoic acid backbone, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-nitrooxybutanoic acid typically involves the nitration of 2,2-dimethylbutanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitrooxy group. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-nitrooxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitrooxy group can yield amines or hydroxylamines.
Substitution: The nitrooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
2,2-Dimethyl-4-nitrooxybutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-nitrooxybutanoic acid involves its interaction with specific molecular targets. The nitrooxy group can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylbutanoic acid
- 2,2-Dimethyl-4-nitrobutanoic acid
- 2,2-Dimethyl-4-hydroxybutanoic acid
Uniqueness
2,2-Dimethyl-4-nitrooxybutanoic acid is unique due to the presence of the nitrooxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
5426-38-0 |
---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2,2-dimethyl-4-nitrooxybutanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(2,5(8)9)3-4-12-7(10)11/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
VAHDXGRNVJNJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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